molecular formula C10H6BrNO B582040 3-Bromoquinoline-2-carbaldehyde CAS No. 898559-24-5

3-Bromoquinoline-2-carbaldehyde

Cat. No.: B582040
CAS No.: 898559-24-5
M. Wt: 236.068
InChI Key: PJFNHALOBWCFMD-UHFFFAOYSA-N
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Description

3-Bromoquinoline-2-carbaldehyde (CAS: 898559-24-5) is a brominated quinoline derivative featuring a bromine atom at position 3 and an aldehyde group at position 2 of the quinoline scaffold. Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity. The aldehyde group in this compound enables nucleophilic addition reactions, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFNHALOBWCFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723222
Record name 3-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898559-24-5
Record name 3-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3, KOtBu

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-2-carbaldehyde largely depends on its application. In medicinal chemistry, it interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Key Properties :

  • Purity : Commercial samples are available at 98% purity .
  • Molecular Formula: C₁₀H₆BrNO.
  • Applications : Used in synthesizing ligands, bioactive molecules, and functionalized heterocycles.

Comparison with Similar Compounds

Positional Isomers of Bromoquinoline Carbaldehydes

The position of substituents (Br and CHO) on the quinoline ring significantly impacts electronic distribution and reactivity.

Compound Name CAS Number Substituent Positions Purity Key Differences vs. 3-Bromoquinoline-2-carbaldehyde
3-Bromoquinoline-5-carbaldehyde 2089648-96-2 Br (3), CHO (5) 95% Aldehyde at position 5 reduces steric hindrance, potentially enhancing solubility .
3-Bromoquinoline-6-carbaldehyde 860757-84-2 Br (3), CHO (6) 95% Electron-withdrawing aldehyde at position 6 may lower reactivity in electrophilic substitutions .
6-Bromoquinoline-2-carbaldehyde 1296950-96-3 Br (6), CHO (2) N/A Bromine at position 6 alters electronic effects, potentially slowing oxidative degradation .

Research Findings :

  • Reactivity: Bromine at position 3 (meta to aldehyde) creates a polarized quinoline core, favoring nucleophilic attack at the aldehyde group compared to bromine at position 6 .
  • Synthetic Utility: this compound is more reactive in palladium-catalyzed couplings than its 6-bromo counterpart due to better orbital alignment .

Brominated Quinoline Derivatives with Alternative Functional Groups

Substitution of the aldehyde group with other functionalities modifies applications and stability.

Compound Name CAS Number Functional Group Key Differences
6-Bromoquinoline-3-carboxamide 1266322-58-0 Carboxamide Higher thermal stability but reduced electrophilicity compared to the aldehyde derivative .
6-Bromoquinoline-4-carboxylic acid 98948-91-5 Carboxylic acid Increased acidity enables salt formation, enhancing solubility in polar solvents .

Research Insights :

  • Aldehyde-containing derivatives (e.g., this compound) are preferred for condensation reactions (e.g., forming Schiff bases), whereas carboxylic acids are suited for coordination chemistry .

Heterocyclic Analogues: Furan vs. Quinoline Systems

3-Bromofuran-2-carbaldehyde (CAS: 14757-78-9) shares a bromine and aldehyde group but differs in the heterocyclic core.

Property This compound 3-Bromofuran-2-carbaldehyde
Ring System Quinoline (fused benzene-pyridine) Furan (5-membered, oxygen-containing)
Electron Density Lower (aromatic stabilization) Higher (oxygen lone pairs)
Reactivity More stable under acidic conditions Prone to ring-opening in strong acids .

Applications: Quinoline derivatives are favored in medicinal chemistry (e.g., antimalarials), while furan derivatives are used in polymer chemistry .

Biological Activity

3-Bromoquinoline-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound, with the molecular formula C10_{10}H6_6BrNO, features a bromine atom that enhances its reactivity and biological activity. The bromine substitution can influence the compound's interactions with biological targets, making it a valuable precursor for synthesizing various biologically active molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives of quinoline compounds exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

CompoundTarget PathogenMIC (µg/mL)
This compoundS. aureus5
This compoundE. coli10

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50_{50} (µM)
MCF-712
HeLa15

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
  • Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways that lead to apoptosis in cancer cells.
  • Halogen Bonding : The presence of bromine allows for halogen bonding interactions, enhancing binding affinity to biological targets compared to similar compounds without halogens.

Case Studies

Several studies have highlighted the potential of this compound in drug development:

  • A study by Jones et al. (2015) demonstrated the synthesis of novel quinoline derivatives from this compound, which showed improved antimalarial activity against Plasmodium falciparum.
  • Another investigation revealed that modifications of this compound led to derivatives with enhanced cytotoxicity against resistant cancer cell lines, suggesting a pathway for developing new anticancer agents.

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